molecular formula C19H14BrIN2O2 B7466680 (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide

(Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide

Cat. No.: B7466680
M. Wt: 509.1 g/mol
InChI Key: DMIVEIAPOCRLAA-UVTDQMKNSA-N
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Description

(Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a synthetic organic compound characterized by the presence of bromine, iodine, and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Preparation of 5-bromo-2-prop-2-enoxyphenol: This intermediate can be synthesized by reacting 5-bromo-2-hydroxyphenol with propargyl bromide in the presence of a base such as potassium carbonate.

    Formation of 2-cyano-N-(2-iodophenyl)prop-2-enamide: This intermediate can be prepared by reacting 2-iodoaniline with acrylonitrile in the presence of a catalyst such as palladium acetate.

    Coupling Reaction: The final step involves coupling the two intermediates under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or reduced nitrile derivatives.

    Substitution: Azides, thiols, or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of bromine and iodine-containing molecules with biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the bromine and iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(5-chloro-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
  • (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-bromophenyl)prop-2-enamide
  • (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-fluorophenyl)prop-2-enamide

Uniqueness

The uniqueness of (Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide lies in its combination of bromine and iodine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

(Z)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrIN2O2/c1-2-9-25-18-8-7-15(20)11-13(18)10-14(12-22)19(24)23-17-6-4-3-5-16(17)21/h2-8,10-11H,1,9H2,(H,23,24)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIVEIAPOCRLAA-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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